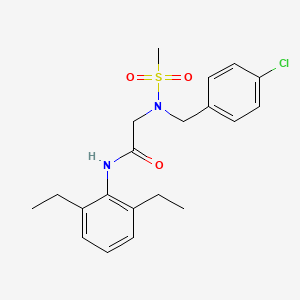
N-(2-furylmethyl)-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide
Overview
Description
N-(2-furylmethyl)-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide, also known as FMOC-L-Asp(OtBu)-OH, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of 2-oxo-2H-chromene-3-carboxamide and has a furylmethyl and a methylphenyl group attached to it. The purpose of
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide(OtBu)-OH involves the inhibition of enzyme activity through the formation of a covalent bond between the compound and the enzyme. This covalent bond disrupts the active site of the enzyme, preventing it from carrying out its normal function. N-(2-furylmethyl)-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide(OtBu)-OH has been found to be a potent inhibitor of caspases, which are enzymes involved in programmed cell death.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide(OtBu)-OH has been found to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of caspases, which play a crucial role in apoptosis. Additionally, N-(2-furylmethyl)-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide(OtBu)-OH has been found to have anti-inflammatory and anti-tumor properties. However, the exact mechanism by which this compound exerts its anti-inflammatory and anti-tumor effects is not fully understood.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2-furylmethyl)-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide(OtBu)-OH is its potent inhibitory activity against caspases. This makes it a valuable tool for studying the role of caspases in apoptosis. Additionally, N-(2-furylmethyl)-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide(OtBu)-OH has been used as a building block in the synthesis of peptidomimetics, which are synthetic compounds that mimic the structure and function of peptides.
One limitation of N-(2-furylmethyl)-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide(OtBu)-OH is its potential toxicity. This compound has been found to be toxic to certain cell lines at high concentrations. Therefore, caution should be exercised when working with this compound.
Future Directions
There are several future directions for research on N-(2-furylmethyl)-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide(OtBu)-OH. One area of interest is the development of more potent inhibitors of caspases. Additionally, the anti-inflammatory and anti-tumor properties of N-(2-furylmethyl)-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide(OtBu)-OH warrant further investigation. Another direction for future research is the synthesis of novel peptidomimetics using N-(2-furylmethyl)-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide(OtBu)-OH as a building block. Finally, the potential toxicity of N-(2-furylmethyl)-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide(OtBu)-OH should be further explored to determine its safety for use in vivo.
Scientific Research Applications
N-(2-furylmethyl)-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide(OtBu)-OH has been extensively studied for its potential use in the field of drug discovery. This compound has been found to inhibit the activity of several enzymes, including caspases, which play a crucial role in apoptosis. N-(2-furylmethyl)-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide(OtBu)-OH has also been shown to have anti-inflammatory and anti-tumor properties. Additionally, this compound has been used as a building block in the synthesis of peptidomimetics, which are synthetic compounds that mimic the structure and function of peptides.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(4-methylphenyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4/c1-15-8-10-17(11-9-15)23(14-18-6-4-12-26-18)21(24)19-13-16-5-2-3-7-20(16)27-22(19)25/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOUGLHORCBQAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC=CO2)C(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-N-(4-methylphenyl)-2-oxochromene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



acetate](/img/structure/B4655865.png)
![N-mesityl-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4655872.png)
![(2-{[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4655876.png)

![N-[4-(1,1-dimethylpropyl)cyclohexyl]-2-thiophenesulfonamide](/img/structure/B4655897.png)

![4-amino-N-{2-[(2-thienylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B4655919.png)
![2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4655926.png)
![2-({5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B4655929.png)

![N-[1-[cyano(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)methyl]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B4655946.png)
![methyl 2-[({[4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4655953.png)
![4-[(4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B4655955.png)
![1-[(3-nitrophenyl)sulfonyl]-1H-pyrrole](/img/structure/B4655962.png)